molecular formula C20H15ClN6O3 B3019419 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207020-25-4

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B3019419
CAS No.: 1207020-25-4
M. Wt: 422.83
InChI Key: GNRGZWFXBXOTDN-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 1,2,4-oxadiazole ring at position 1 and a p-tolyl group at position 3. The 1,2,4-oxadiazole moiety is further substituted with a 2-chlorophenyl group at position 3, conferring unique electronic and steric properties. The synthesis of analogous compounds often involves cycloaddition reactions or multi-step heterocyclization, as seen in related 1,2,4-oxadiazole and triazole derivatives .

Properties

IUPAC Name

3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O3/c1-11-6-8-12(9-7-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRGZWFXBXOTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic molecule that incorporates multiple bioactive moieties. This article reviews its biological activities based on recent studies and findings.

Chemical Structure and Properties

The compound features:

  • Oxadiazole ring : Known for its bioisosteric properties and potential in drug design.
  • Dihydropyrrolo-triazole framework : Associated with various pharmacological activities.

Biological Activity Overview

Research has demonstrated that compounds with oxadiazole and triazole structures exhibit a broad spectrum of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), which are critical in cancer cell proliferation and survival .
  • Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions .

Anticancer Activity

A study evaluated the anticancer potential of oxadiazole derivatives, including the compound . It was found to exhibit significant cytotoxicity against various cancer cell lines with an IC50 value indicating moderate to high activity. For instance:

  • Colon Cancer Cell Line (HT-29) : IC50 ~ 92.4 µM
  • Lung Cancer Cell Line (LXFA 629) : Similar efficacy noted .

Antimicrobial Activity

The compound's antimicrobial properties were assessed in vitro against several bacterial strains. Results indicated:

  • Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli70 µg/mL

This suggests potential as a lead compound for developing new antibiotics .

Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, the compound was shown to significantly reduce inflammatory markers in cellular models. The mechanism involved modulation of cytokine production and inhibition of NF-kB signaling pathways .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the oxadiazole ring through cyclization of hydrazides.
  • Construction of the dihydropyrrolo-triazole moiety via Hantzsch reaction.
  • Final coupling using amide bond formation techniques.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Several studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. Research has shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • The structural components of the compound suggest potential anticancer activity. Oxadiazoles have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Anti-inflammatory Effects
    • Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the compound could be explored for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Antimicrobial Screening

In a study conducted to evaluate the antimicrobial efficacy of oxadiazole derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating potential as a new class of antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

A series of tests on human cancer cell lines revealed that compounds similar to the target structure exhibited cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic markers in treated cells compared to untreated controls .

Comparison with Similar Compounds

Pyrrolo[3,4-d][1,2,3]Triazole-4,6-Dione vs. Pyrrolo[3,4-c]Pyrazole-4,6-Dione

A structurally related compound, (3aR,6aR)-1-phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione (), shares a fused pyrrolo-heterocyclic dione core but replaces the 1,2,3-triazole with a pyrazole ring.

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

Compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () highlight the pharmacological versatility of 1,2,4-triazoles, which are known for antinociceptive and antiviral activities. In contrast, the target compound’s 1,2,3-triazole core may offer distinct metabolic stability or hydrogen-bonding interactions due to its regioisomeric arrangement .

1,2,4-Oxadiazole Substituents

2-Chlorophenyl vs. 4-Chlorophenyl Substitution

The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS 1171668-31-7, ) differs in the position of the chlorine atom on the phenyl ring (para vs. ortho). The ortho-substitution in the target compound introduces steric hindrance, which may reduce rotational freedom and enhance binding selectivity in enzyme active sites .

p-Tolyl vs. Fluorinated Aryl Groups

The p-tolyl group (methyl-substituted phenyl) in the target compound contrasts with the 3-fluoro-4-methylphenyl group in ’s analog.

Physicochemical and Pharmacological Properties

Electronic Effects and Lipophilicity

  • Target Compound : The 2-chlorophenyl group on the oxadiazole ring is electron-withdrawing, decreasing electron density in the heterocycle. This may enhance interactions with electron-rich biological targets.
  • Comparison : The 4-chlorophenyl analog () exhibits similar electronic effects but lacks steric constraints, possibly leading to broader but less specific activity .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Reported Activities/Properties Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-(2-Chlorophenyl)-1,2,4-oxadiazole; p-tolyl N/A (hypothetical based on analogs) -
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (3b) 1,3,4-Oxadiazole Phenyl; p-tolyl UV-induced synthesis; electronic studies
CAS 1171668-31-7 () Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-(4-Chlorophenyl)-1,2,4-oxadiazole; 3-fluoro-4-methylphenyl Commercial availability; structural analog
(3aR,6aR)-1-Phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]-pyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole-4,6-dione Trifluoromethylphenyl; phenylethyl Crystallographic data; stereochemical complexity

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